1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one
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Overview
Description
1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one is a complex organic compound featuring a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is notable for its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one typically involves multi-step organic reactions. One common method includes the use of furan derivatives and trideca-3,7,11-trien-1-one precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of sulfur ylides and alkyl acetylenic carboxylates can lead to the formation of polysubstituted furans .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using biorefineries. The process can start from biomass-derived furan platform chemicals such as furfural and 5-hydroxy-methylfurfural . These intermediates can be further processed through various chemical reactions to produce the target compound.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one involves its interaction with various molecular targets. The furan ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its use, such as its role in medicinal chemistry where it may act on specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Furan: A simpler compound with a five-membered aromatic ring.
Tetrahydrofuran: A hydrogenated derivative of furan.
2,5-Dimethylfuran: A furan derivative with two methyl groups.
Uniqueness
1-(Furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one is unique due to its extended carbon chain with multiple double bonds and methyl groups, which distinguishes it from simpler furan derivatives. This unique structure imparts specific chemical and physical properties that make it valuable for various applications .
Properties
CAS No. |
108886-83-5 |
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Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(furan-3-yl)-4,8,12-trimethyltrideca-3,7,11-trien-1-one |
InChI |
InChI=1S/C20H28O2/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-12-20(21)19-13-14-22-15-19/h7,9,11,13-15H,5-6,8,10,12H2,1-4H3 |
InChI Key |
JAQYUGFDOZNVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC(=O)C1=COC=C1)C)C)C |
Origin of Product |
United States |
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